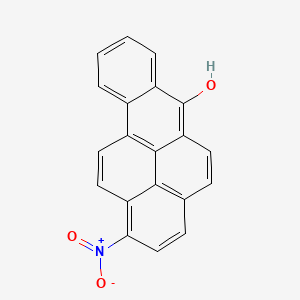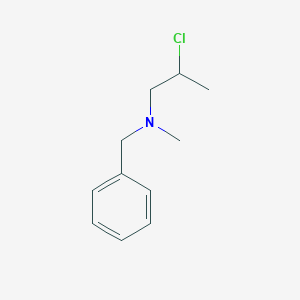
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate is an organic compound characterized by the presence of two 4-chloro-3,5-dimethylphenyl groups attached to an ethanedioate (oxalate) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-3,5-dimethylphenyl) ethanedioate typically involves the reaction of 4-chloro-3,5-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of oxalyl chloride and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(4-chloro-3,5-dimethylphenyl) ethanedioate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorophenyl) ethanedioate
- Bis(3,5-dimethylphenyl) ethanedioate
- Bis(4-bromo-3,5-dimethylphenyl) ethanedioate
Uniqueness
Bis(4-chloro-3,5-dimethylphenyl) ethanedioate is unique due to the presence of both chloro and dimethyl substituents on the phenyl rings. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds. The chloro groups enhance its electrophilicity, while the dimethyl groups provide steric hindrance and influence its overall stability and reactivity.
Propiedades
Número CAS |
91308-29-1 |
|---|---|
Fórmula molecular |
C18H16Cl2O4 |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
bis(4-chloro-3,5-dimethylphenyl) oxalate |
InChI |
InChI=1S/C18H16Cl2O4/c1-9-5-13(6-10(2)15(9)19)23-17(21)18(22)24-14-7-11(3)16(20)12(4)8-14/h5-8H,1-4H3 |
Clave InChI |
VGLJWSMHXZIVMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OC(=O)C(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)








